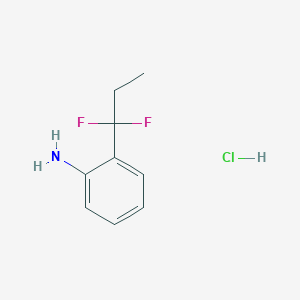
2-(1,1-Difluoropropyl)aniline hydrochloride
Descripción general
Descripción
2-(1,1-Difluoropropyl)aniline hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 . It is a powder that is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-(1,1-Difluoropropyl)aniline hydrochloride is 1S/C9H11F2N.ClH/c1-2-9(10,11)7-5-3-4-6-8(7)12;/h3-6H,2,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(1,1-Difluoropropyl)aniline hydrochloride is a powder with a melting point of 135-136 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Farsak, Keleş, and Keleş (2015) demonstrated that certain aniline derivatives, including those similar to 2-(1,1-Difluoropropyl)aniline hydrochloride, can effectively inhibit the corrosion of low carbon steel in hydrochloric acid solutions. This is achieved through the adsorption of the compound, even at high temperatures, suggesting its potential use in corrosion protection applications (Farsak, Keleş, & Keleş, 2015).
Synthesis of Substituted Anilines : Hofmann, Jasch, and Heinrich (2014) reported on the synthesis of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This process, involving biphasic radical arylation reactions with dioxygen from air, highlights a method of synthesizing complex aniline derivatives that could include 2-(1,1-Difluoropropyl)aniline hydrochloride (Hofmann, Jasch, & Heinrich, 2014).
Pesticide Synthesis : Liu An-chan (2015) described the synthetic process for novel pesticides like Bistrifluron, which involves the use of aniline derivatives similar to 2-(1,1-Difluoropropyl)aniline hydrochloride. This illustrates the role of such compounds in the development of new, efficient, and potentially less toxic pesticides (Liu An-chan, 2015).
Fluorogenic Substrate Development : Ogawa et al. (2017) synthesized a series of aniline derivatives for use as small, stable fluorescent organic compounds. These were evaluated for use as fluorogenic substrates in enzymatic assays, demonstrating the utility of aniline derivatives in biochemical research (Ogawa et al., 2017).
Drug Delivery Systems : Hua et al. (2011) explored the use of poly(aniline) derivatives as drug carriers for cancer treatment. They specifically investigated the enhancement of therapeutic capacity and thermal stability of a brain tumor treating compound, suggesting the potential of aniline derivatives in novel drug delivery systems (Hua et al., 2011).
Safety And Hazards
The safety information for 2-(1,1-Difluoropropyl)aniline hydrochloride indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
2-(1,1-difluoropropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(10,11)7-5-3-4-6-8(7)12;/h3-6H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOWPAGJSBEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoropropyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



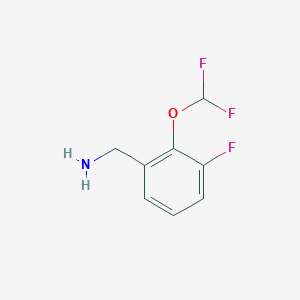
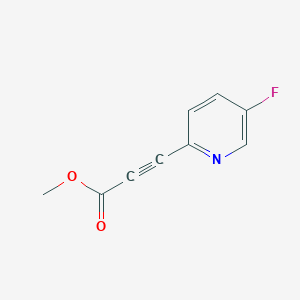
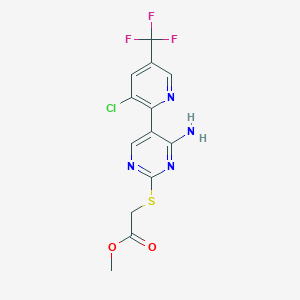
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)
![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)
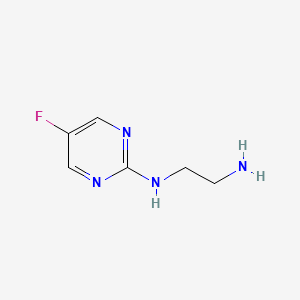
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)
![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)
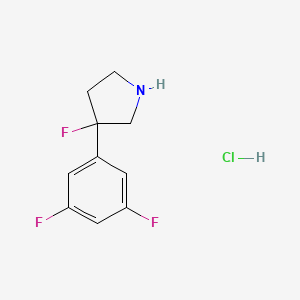
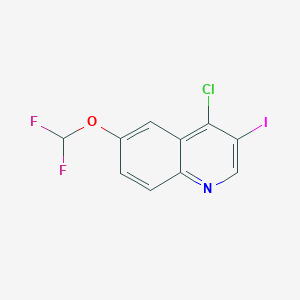
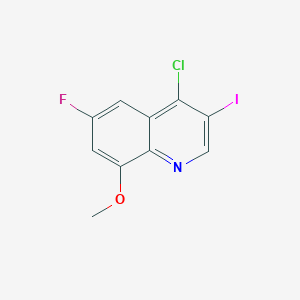
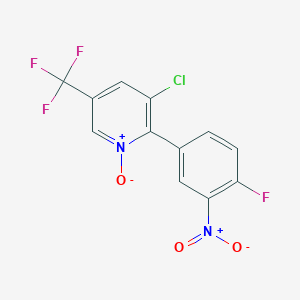
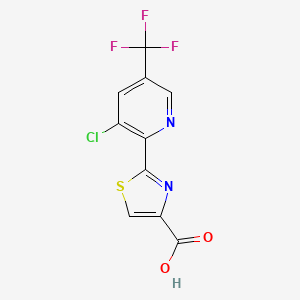
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)